3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea
CAS No.: 883107-36-6
Cat. No.: VC2166675
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883107-36-6 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | 1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15) |
| Standard InChI Key | OUMHUJCEHLEYHD-UHFFFAOYSA-N |
| SMILES | CCNC(=O)NCCC1=CC=C(C=C1)O |
| Canonical SMILES | CCNC(=O)NCCC1=CC=C(C=C1)O |
Introduction
Chemical Identity and Structural Characteristics
3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea (CAS Number: 883107-36-6) is a urea derivative characterized by a specific molecular architecture that combines a urea core with a hydroxyphenyl substituent. The urea functional group (-NH-CO-NH-) serves as the central structural element, connecting an ethyl group on one nitrogen atom and a 2-(4-hydroxyphenyl)ethyl group on the other . The compound's official IUPAC name is 1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea, though it is also referred to as N-ethyl-N'-[2-(4-Hydroxyphenyl)ethyl]urea in chemical nomenclature systems .
The molecular formula of this compound is C₁₁H₁₆N₂O₂, indicating eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms . With a molecular weight of 208.2569 g/mol, this compound falls into the category of small organic molecules that are frequently explored in drug discovery and materials science applications . The structural arrangement features a para-hydroxyl group on the phenyl ring, which is significant as it provides a potential hydrogen bond donor site that could influence the compound's interactions with biological targets.
Structural Isomerism and Related Compounds
Physicochemical Properties
The physicochemical properties of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea play a crucial role in determining its behavior in various environments, influencing aspects such as solubility, stability, and potential applications. These properties provide essential information for researchers seeking to work with this compound in laboratory or industrial settings.
Physical Constants and Characteristics
Based on analytical data, this compound exhibits specific physical properties that are summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 208.2569 | g/mol |
| Physical State | Solid | - |
| Density | 1.126 | g/cm³ |
| Boiling Point | 457.6 | °C (at 760 mmHg) |
| Flash Point | 230.6 | °C |
| Refractive Index | 1.548 | - |
| Vapor Pressure | 5.4×10⁻⁹ | mmHg (at 25°C) |
These properties indicate that 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is a stable solid at room temperature with a high boiling point and very low vapor pressure . The density suggests a relatively compact molecular packing arrangement in the solid state. The high boiling point (457.6°C) and flash point (230.6°C) indicate strong intermolecular forces, likely owing to the hydrogen bonding capabilities of both the urea moiety and the hydroxyl group on the phenyl ring.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea are essential for research applications and quality control purposes. Several analytical techniques are suitable for this purpose.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be the preferred method for separating and quantifying 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea in complex mixtures. Reversed-phase HPLC using C18 columns and UV detection (likely at wavelengths corresponding to the aromatic and urea chromophores) would be appropriate for this compound. The presence of the hydroxyl group on the phenyl ring would influence retention behavior, potentially requiring optimization of mobile phase composition and pH to achieve optimal separation.
Spectroscopic Identification
Several spectroscopic techniques would be valuable for identifying and characterizing this compound:
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UV-Visible Spectroscopy: The aromatic ring with hydroxyl substitution would exhibit characteristic absorption patterns
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Infrared Spectroscopy: Would show distinctive bands for N-H stretching (3300-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and O-H stretching (3200-3600 cm⁻¹)
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NMR Spectroscopy: Would provide detailed structural information through characteristic chemical shifts and coupling patterns for the ethyl group, phenylethyl group, and urea protons
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Mass Spectrometry: Would show a molecular ion peak at m/z 208 and characteristic fragmentation patterns
These analytical approaches would collectively enable reliable identification and quantification of 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea in research and development contexts.
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